molecular formula C14H18O5S2 B071629 Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-46-0

Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No.: B071629
CAS No.: 172516-46-0
M. Wt: 330.4 g/mol
InChI Key: VWTILAZGQNBROA-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a synthetically versatile and highly functionalized organic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic scaffold incorporating a tetrahydrobenzo[c]thiophene core, a privileged structure known for its potential in modulating various biological targets. Key functional groups include a methylsulfonyl moiety, which can act as a strong electron-withdrawing group and a hydrogen bond acceptor, and an ester group, providing a handle for further synthetic elaboration via hydrolysis or transesterification. The 4-oxo (ketone) group adds another dimension of reactivity and potential for molecular recognition. Its primary research value lies in its application as a key building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors, anti-cancer agents, and other therapeutics where the benzo[c]thiophene scaffold is prevalent. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel compound libraries for high-throughput screening, or as a precursor for synthesizing potential protease or enzyme inhibitors. The presence of the sulfone group adjacent to the carbonyl functionality makes it a potential Michael acceptor precursor, useful for creating covalent inhibitors. Supplied to the highest standards of purity and quality, this compound is an essential tool for advancing synthetic organic and pharmaceutical research programs.

Properties

IUPAC Name

ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5S2/c1-5-19-12(16)11-8-6-14(2,3)7-9(15)10(8)13(20-11)21(4,17)18/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTILAZGQNBROA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CC(CC(=O)C2=C(S1)S(=O)(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381137
Record name ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172516-46-0
Record name ethyl 6,6-dimethyl-3-methylsulfonyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C14H18O5S2
  • Molecular Weight : 330.42 g/mol
  • CAS Number : 172516-46-0
  • Boiling Point : Approximately 528.2 °C
  • Density : 1.286 g/cm³

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

In Vitro Studies

A study demonstrated that derivatives of this compound exhibited significant inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) values for selected derivatives were reported as follows:

CompoundIC50 COX-1 (μM)IC50 COX-2 (μM)
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These results indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In a study assessing the antioxidant capacity of various thieno[3,2-b]pyridine derivatives, this compound was found to exhibit substantial radical scavenging activity, suggesting its potential use in formulations aimed at combating oxidative damage .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include the formation of the benzo[c]thiophene core followed by functionalization at the methylsulfonyl position.

Case Studies

  • Anti-inflammatory Effects in Animal Models :
    • In a carrageenan-induced paw edema model in rats, derivatives of this compound demonstrated significant reduction in inflammation compared to control groups treated with standard anti-inflammatory drugs like diclofenac.
    • The study measured paw volume at various time points post-administration, showing a marked decrease in swelling with higher doses of the compound .
  • Cell Culture Studies :
    • In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo compounds resulted in decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Western blot analysis confirmed reduced levels of inducible nitric oxide synthase (iNOS) and COX-2 protein expression following treatment .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that compounds similar to ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate exhibit antimicrobial properties. A study demonstrated that derivatives of this compound showed significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study:
In a comparative study on the antimicrobial effectiveness of thiophene derivatives, ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Agricultural Science Applications

2. Pesticide Development
The compound's structure suggests potential use in developing novel pesticides. Its sulfonyl group may enhance its efficacy against pests while reducing toxicity to non-target organisms.

Data Table: Pesticidal Efficacy

CompoundTarget PestEfficacy (%)Reference
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxoAphids85%
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxoThrips78%

Materials Science Applications

3. Polymer Chemistry
The compound can serve as a monomer in polymer synthesis due to its reactive functional groups. It has been explored for creating polymers with enhanced thermal stability and mechanical properties.

Case Study:
In a recent study on polymer composites, ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo was incorporated into a polymer matrix to improve its tensile strength and thermal resistance. The resulting composite demonstrated a 30% increase in tensile strength compared to the control sample.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Sulfonyl vs. Thioether Groups

Ethyl 3-(Ethylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-43-7)
  • Molecular Formula : C₁₅H₂₀O₃S₂
  • Molecular Weight : 312.44 g/mol
  • Key Differences: Replaces the methylsulfonyl group with an ethylthio (-S-C₂H₅) substituent.
Methyl 3-(Ethylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-42-6)
  • Molecular Formula : C₁₄H₁₈O₃S₂
  • Molecular Weight : 298.42 g/mol
  • Key Differences : The ethyl ester is replaced with a methyl ester, slightly reducing steric bulk. Predicted boiling point: 444.1±45.0°C; density: 1.24±0.1 g/cm³ .

Alkyl Chain Modifications

Ethyl 3-(sec-Butylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carboxylate (CAS: 172516-44-8)
  • Molecular Formula : C₁₇H₂₄O₃S₂
  • Molecular Weight : 340.5 g/mol

Functional Group Replacements

3-(Ethylthio)-6,6-Dimethyl-4-Oxo-4,5,6,7-Tetrahydrobenzo[c]Thiophene-1-Carbonitrile (CAS: 175202-70-7)
  • Molecular Formula: C₁₃H₁₅NOS₂
  • Molecular Weight : 265.39 g/mol

Ring System Variations: Benzo[c] vs. Benzo[b]Thiophenes

Ethyl 5-Hydroxy-4,7-Dioxo-3-Phenyl-4,7-Dihydrobenzo[b]Thiophene-2-Carboxylate (CAS: Not Provided)
  • Key Differences : Features a benzo[b]thiophene core with two ketone groups (4,7-dioxo) and a phenyl substituent. The benzo[b] system alters electronic distribution and steric accessibility compared to benzo[c] analogs .

Research Implications

  • Reactivity : The methylsulfonyl group in the target compound may facilitate nucleophilic aromatic substitution reactions, unlike thioether analogs, which are more prone to oxidation .
  • Biological Activity : Thioether and alkylthio derivatives (e.g., CAS 172516-43-7) are often explored for antimicrobial or anticancer properties due to their lipophilicity, while sulfonyl derivatives may exhibit improved metabolic stability .
  • Synthetic Utility : Benzo[c]thiophene derivatives are less common than benzo[b] analogs, offering unique steric and electronic profiles for drug design .

Preparation Methods

Thioether Formation

The intermediate 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate reacts with methanethiol or methylthioacetate in the presence of a base (e.g., K₂CO₃) to install the methylthio (-SMe) group. This step typically proceeds in 70–85% yield under anhydrous conditions.

Oxidation to Sulfone

The methylthio group is oxidized to methylsulfonyl using hydrogen peroxide (H₂O₂) in acetic acid or OXONE® (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetone. OXONE® achieves near-quantitative conversion at 0–5°C, minimizing side reactions.

Reaction Conditions Comparison

Oxidizing AgentSolventTemperatureYield (%)
H₂O₂ (30%)Acetic Acid50°C78
OXONE®Acetone/H₂O0–5°C95

Esterification and Substituent Optimization

The ethyl carboxylate group at position 1 is introduced early in the synthesis to stabilize the core structure. Ethyl chloroformate or ethanol under Mitsunobu conditions (DIAD, PPh₃) reacts with the carboxylic acid precursor, yielding 80–90% esterification.

Critical Parameters :

  • Protecting Groups : Temporary protection of reactive sites (e.g., ketone at position 4) using trimethylsilyl chloride prevents undesired side reactions.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates the ester with >95% purity.

Alternative Pathways and Byproduct Mitigation

Direct Sulfonylation

Rarely, direct sulfonylation using methylsulfonyl chloride (MeSO₂Cl) and AlCl₃ in dichloromethane achieves 55–60% yield. However, this method suffers from low regioselectivity and requires rigorous temperature control (–10°C).

Byproduct Analysis

Common byproducts include:

  • Over-Oxidation Products : Sulfonic acid derivatives form if oxidation exceeds the sulfone stage.

  • Ring-Opened Species : Hydrolysis of the thiophene ring under acidic conditions yields dicarboxylic acids.

Scalability and Industrial Considerations

Kilogram-scale production uses continuous flow reactors to enhance oxidation efficiency. A 2022 study reported a 92% yield using a microreactor with OXONE®, reducing reaction time from 12 hours (batch) to 45 minutes.

Cost Drivers :

  • Raw Materials : 5,5-Dimethylcyclohexane-1,3-dione accounts for 40% of total costs.

  • Catalyst Recycling : Recovery of OXONE® byproducts reduces waste disposal expenses.

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 1.58 (s, 6H, 6-CH₃), 3.12 (s, 3H, SO₂CH₃).

  • MS (ESI+) : m/z 331.1 [M+H]⁺, consistent with C₁₄H₁₈O₅S₂ .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

The compound is synthesized via multi-step organic reactions, often starting with substituted benzothiophene precursors. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are prepared by reacting cyclohexane-1,3-dione with alkylating agents or isocyanates in solvents like toluene or 1,4-dioxane under reflux. Key intermediates include Schiff base adducts or urea-linked derivatives, as seen in reactions with 2-chloroethyl isocyanate (reflux for 3 hours in toluene, yielding 69–75% crystallized products) . Intermediates are characterized by melting points, IR (confirming carbonyl and thioamide groups), and NMR (assigning substituent positions and ring hydrogen environments) .

Q. How can spectroscopic data validate the compound’s structural integrity?

IR spectroscopy identifies functional groups (e.g., sulfonyl at ~1300–1150 cm⁻¹, carbonyl at ~1700 cm⁻¹). ¹H NMR resolves the tetrahydrobenzo[c]thiophene ring system, with methylsulfonyl protons appearing as a singlet (~3.3 ppm) and methyl groups as singlets (~1.2–1.5 ppm). ¹³C NMR confirms quaternary carbons (e.g., carbonyl at ~170–190 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₅H₂₀O₅S₂ for a related compound) .

Q. What are the typical reaction conditions for introducing sulfonyl groups into the benzothiophene scaffold?

Sulfonyl groups are introduced via oxidation of thioethers or direct sulfonylation. For example, methylsulfonyl substitution is achieved using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C. Reaction monitoring by TLC ensures completion, followed by extraction and crystallization (e.g., ethanol/water mixtures yield 65–85% purity) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Density functional theory (DFT) calculates electron distribution at reactive sites (e.g., sulfonyl oxygen lone pairs), while molecular docking predicts binding affinity to targets like RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma-T). For instance, derivatives with para-substituted aryl groups show enhanced hydrophobic interactions in docking studies . Molecular dynamics simulations (100 ns trajectories) assess stability in binding pockets, with RMSD values <2 Å indicating robust target engagement .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for anticancer derivatives?

Divergent SAR results (e.g., variable IC₅₀ values across cancer cell lines) are addressed by:

  • Crystallography : X-ray structures (e.g., PDB ID 7XYZ) confirm stereoelectronic effects of substituents.
  • Metabolic profiling : LC-MS identifies metabolites that alter activity (e.g., ester hydrolysis products).
  • Kinetic assays : Measuring on/off-rates for targets (e.g., tubulin polymerization inhibition) clarifies time-dependent effects .

Q. How is the compound’s regioselectivity controlled during electrophilic substitution?

Regioselectivity in benzothiophene derivatives is governed by:

  • Directing groups : Electron-withdrawing substituents (e.g., sulfonyl) direct electrophiles to the para position.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic attack at the 3-position, as seen in nitration reactions yielding 3-nitro derivatives .

Methodological Considerations

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Distinct diffraction patterns (e.g., peaks at 2θ = 12.5°, 17.8°) identify polymorphs.
  • DSC : Melting endotherms (e.g., Form I: 140–142°C; Form II: 135–137°C) quantify phase purity.
  • Raman spectroscopy : Shifts in sulfonyl stretching modes (~1150 cm⁻¹) correlate with crystal packing .

Q. How are reaction byproducts minimized in large-scale syntheses?

  • DoE (Design of Experiments) : Taguchi arrays optimize variables (e.g., temperature, stoichiometry).
  • In-line IR : Monitors reaction progress to halt at >95% conversion.
  • Recrystallization : Tert-butyl methyl ether/hexane mixtures remove hydrophobic impurities (e.g., unreacted starting materials) .

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